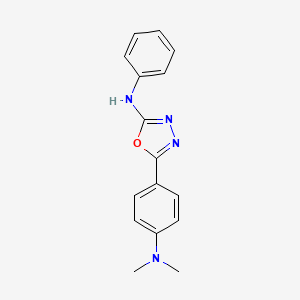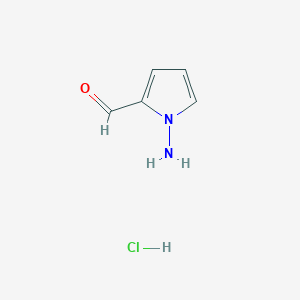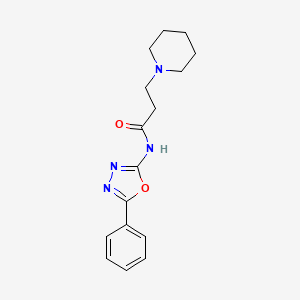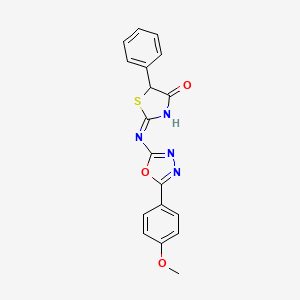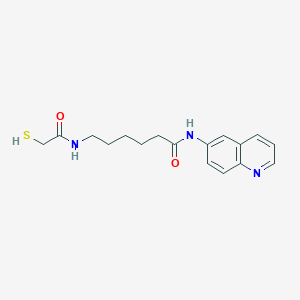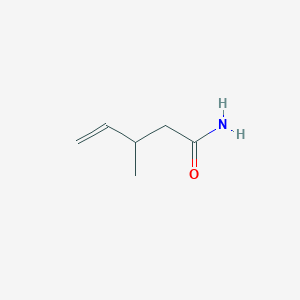![molecular formula C8H13BrN4O B12909245 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol CAS No. 88290-68-0](/img/structure/B12909245.png)
2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol typically involves the following steps:
Bromination: The starting material, 2-(dimethylamino)pyrimidine, undergoes bromination at the 6-position using bromine or a brominating agent.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethanolamine to introduce the aminoethanol group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals and materials science due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyrimidine derivative with similar chemical properties.
2,4-Diaminopyrimidine: A pyrimidine derivative with two amino groups, used in various pharmaceutical applications.
Uniqueness
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the aminoethanol moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
88290-68-0 |
|---|---|
Fórmula molecular |
C8H13BrN4O |
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
2-[[6-bromo-2-(dimethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C8H13BrN4O/c1-13(2)8-11-6(9)5-7(12-8)10-3-4-14/h5,14H,3-4H2,1-2H3,(H,10,11,12) |
Clave InChI |
JEVYQRXSQFGGKX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=CC(=N1)Br)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


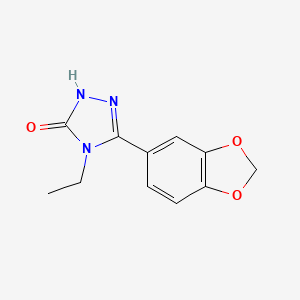
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
